6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile
Description
This compound features a pyrido[2,1-b][1,3]thiazine core, a bicyclic system fused with a thiazine ring. Key substituents include an amino group at position 6, a phenyl group at position 8, and two cyano groups at positions 7 and 7. The thiazine ring contains a sulfur atom, distinguishing it from oxygen-containing analogs.
Properties
IUPAC Name |
6-amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c17-9-12-14(11-5-2-1-3-6-11)13(10-18)16-20(15(12)19)7-4-8-21-16/h1-3,5-6,14H,4,7-8,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCHREYNFYDCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(C(=C2SC1)C#N)C3=CC=CC=C3)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile typically involves multicomponent reactions. These reactions often require specific reagents and controlled conditions to ensure the formation of the desired product. Catalysts may be employed to enhance the efficiency of the synthesis process[_{{{CITATION{{{_3{A convenient catalytic method for preparation of new tetrahydropyrido2 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can further streamline the production process, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Scientific Research Applications of 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile
This compound is a complex organic compound that belongs to the class of thiazine derivatives, which are known for diverse biological and chemical properties. Its molecular structure features amino and cyano groups, contributing to its unique chemical and biological properties.
Chemistry
This compound serves as an intermediate in synthesizing more complex molecules because its unique structure makes it a valuable building block for creating new chemical entities.
Biology
This compound is studied for its potential biological activities and may serve as a lead compound for developing new drugs or therapeutic agents. The compound's mechanism involves interaction with specific molecular targets, which can modulate biological pathways, leading to desired therapeutic outcomes.
Medicine
Potential medicinal applications for the compound include its use as a precursor for pharmaceuticals because its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be utilized to produce advanced materials like polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.
Comparative Studies
| Compound | Uniqueness |
|---|---|
| This compound | Specific structural features, such as the presence of both amino and cyano groups, contribute to its unique chemical and biological properties. |
| 6-Amino-9-nitro-8-phenyl-2,3,4,8-tetrahydropyrido[1,3]thiazine-7-carbonitrile | N/A |
| Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylate | N/A |
Structural Analysis
Mechanism of Action
The mechanism by which 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects: Amino groups (as in 20a) vs. hydroxyl (20b) modulate electronic properties and hydrogen-bonding capacity, affecting biological activity .
Synthetic Flexibility : Cyclocondensation and multicomponent reactions enable efficient diversification of fused heterocycles, critical for drug discovery .
Biological Activity
6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile is a complex organic compound belonging to the class of thiazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features both amino and cyano groups that contribute to its unique chemical properties. The compound's intricate molecular structure allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions can modulate various physiological processes, leading to therapeutic outcomes. The exact mechanisms are still under investigation but may involve:
- Antimicrobial Activity : Potential inhibition of bacterial growth through disruption of cellular processes.
- Anticancer Properties : Induction of apoptosis in cancer cells by targeting specific signaling pathways.
- Anti-inflammatory Effects : Modulation of inflammatory mediators to reduce inflammation.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings from recent studies:
Antimicrobial Activity
In a study examining the antimicrobial properties of various thiazine derivatives, this compound was tested using the disc diffusion method. The results indicated notable inhibition zones against both gram-positive and gram-negative bacteria.
Anticancer Activity
Another significant study assessed the anticancer potential of this compound against several cancer cell lines. It was found that at specific concentrations, the compound induced cell death through apoptosis and reduced cell proliferation rates significantly compared to control groups.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| 6-Amino-9-nitro-8-phenyl-2,3,4,8-tetrahydropyrido[1,3]thiazine-7-carbonitrile | Moderate antibacterial activity | Less potent than the target compound |
| Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylate | Significant anticancer effects | Similar mechanism but different efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
